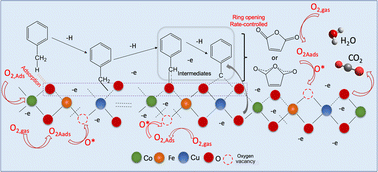Copper and iron co-doping effects on the structure, optical energy band gap, and catalytic behaviour of Co3O4 nanocrystals towards low-temperature total oxidation of toluene†
Energy Advances Pub Date: 2023-04-18 DOI: 10.1039/D3YA00082F
Abstract
This study reports the effect of Cu and Fe addition on the structure, morphology, optical energy band gap and the catalytic performance of Co3O4 nanocrystals (NCs). Single-oxide (CuO, Fe3O4, and Co3O4) and trimetallic oxide (Cu0.75Fe0.25Co2O4) NCs were prepared by a co-precipitation technique. The physico-chemical properties of the as-prepared NCs were thoroughly investigated and their performance as catalysts was successfully evaluated. Compared with single oxides, the Cu0.75Fe0.25Co2O4 spinel with a dome top-like morphology exhibited the highest performance with almost 100% oxidation of C7H8 at 220 °C at a gas hourly space velocity (GHSV) of 22 500 mL g−1 h−1. The sequence of the catalytic performance was found to be proportional to the activation energy (Ea (kJ mol−1)) and the performance order is as follows: Cu0.75Fe0.25Co2O4 (35.2) > Co3O4 (55.5) ∼ CuO (75.5) > Fe3O4 (83.4). The excellent performance of Cu0.75Fe0.25Co2O4 towards toluene total oxidation is suggested to be assigned to the Cu and Fe co-doping effect and behave as promoters in the matrix of the Co3O4 spinel. The promotion effect can be ascribed to: (a) the smallest crystallite grain size as responsible for the largest surface specific area, (b) the lowest-temperature reducibility responsible for the highest population of oxygen vacancies, (c) the highest mobility of oxygen species due to its good redox capability and (d) the highest ratio of active species (OLat/OAds, Co3+/Co2+, Cu2+/Cu+, and Fe3+/Fe2+) and the lowest Eoptg. The overall findings suggest that toluene total oxidation over Cu0.75Fe0.25Co2O4 might follow a Mars van Krevelen process.


Recommended Literature
- [1] Four-membered red iridium(iii) complexes with Ir–S–C–S structures for efficient organic light-emitting diodes†
- [2] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [3] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [4] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [5] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [6] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [7] Inside front cover
- [8] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons
- [9] Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry
- [10] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†










